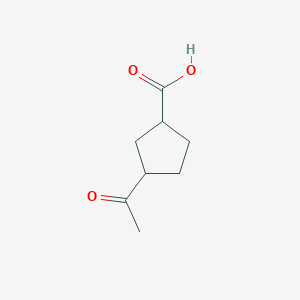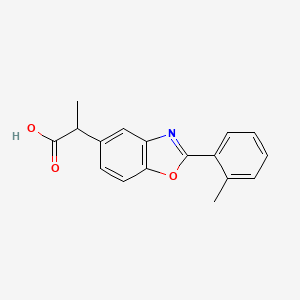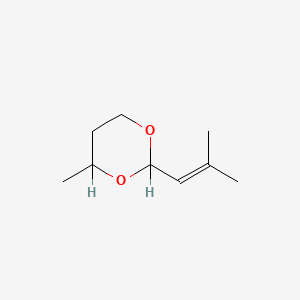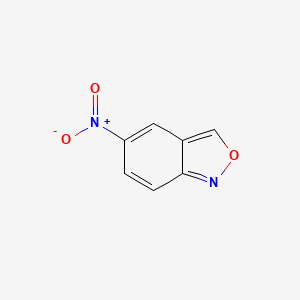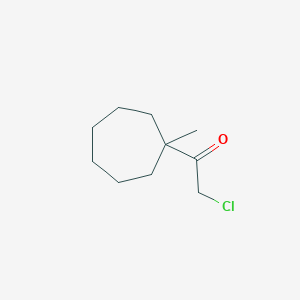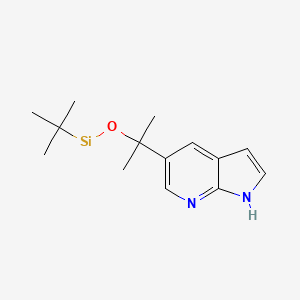
CID 68608291
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compound “CID 68608291” is a chemical entity registered in the PubChem database It is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 68608291” involves multiple steps, including the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial formation of the core structure using a base-catalyzed reaction.
Step 2: Functionalization of the core structure through electrophilic substitution reactions.
Step 3: Purification and isolation of the final product using chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using continuous flow reactors to ensure consistent quality and high yield. The process involves:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration.
Product Isolation: Using advanced separation techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions: Compound “CID 68608291” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced using reducing agents to yield different products.
Substitution: Participates in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Employs reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Utilizes halogenating agents or alkylating agents under controlled temperature and solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Compound “CID 68608291” has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which compound “CID 68608291” exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways depend on the biological context and the specific application being studied.
Comparaison Avec Des Composés Similaires
Compound A (CID 2632): Shares a similar core structure but differs in functional groups.
Compound B (CID 6540461): Has a comparable reactivity profile but varies in molecular weight.
Compound C (CID 5362065): Exhibits similar biological activity but differs in solubility properties.
Uniqueness: Compound “CID 68608291” stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted research and development efforts.
Propriétés
Formule moléculaire |
C14H20N2OSi |
|---|---|
Poids moléculaire |
260.41 g/mol |
InChI |
InChI=1S/C14H20N2OSi/c1-13(2,3)18-17-14(4,5)11-8-10-6-7-15-12(10)16-9-11/h6-9H,1-5H3,(H,15,16) |
Clé InChI |
WZBFGTISEOINDT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si]OC(C)(C)C1=CN=C2C(=C1)C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



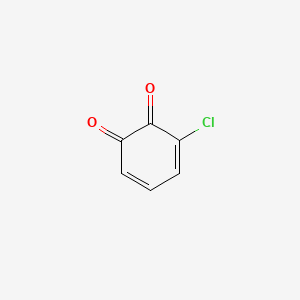
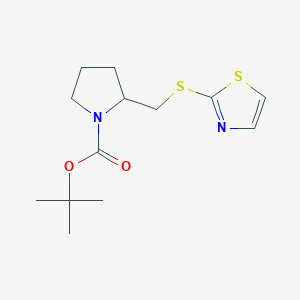
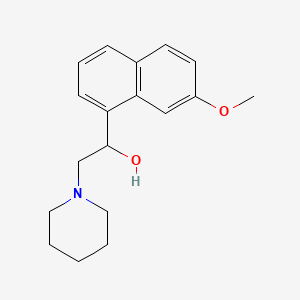
![1,3,3-Trimethyl-2-[2-[2-phenyl-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]indole;perchlorate](/img/structure/B13954936.png)

